molecular formula C26H37NO7 B12840276 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B12840276
M. Wt: 475.6 g/mol
InChI Key: TWHNMSJGYKMTRB-LREBCSMRSA-N
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Description

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both diisopropylamino and phenylpropyl groups, as well as a dihydroxysuccinate moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate involves multiple steps, starting from readily available precursors. One common method includes the reaction of 3-(Diisopropylamino)-1-phenylpropyl chloride with 4-methylphenol under basic conditions to form the intermediate compound. This intermediate is then reacted with (2R,3R)-2,3-dihydroxysuccinic acid in the presence of a suitable coupling agent to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of diisopropylamino and phenylpropyl groups, along with the dihydroxysuccinate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C26H37NO7

Molecular Weight

475.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol

InChI

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

TWHNMSJGYKMTRB-LREBCSMRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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